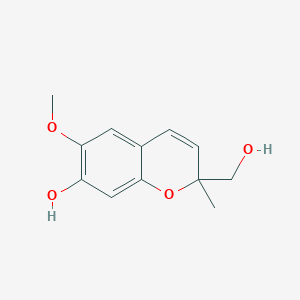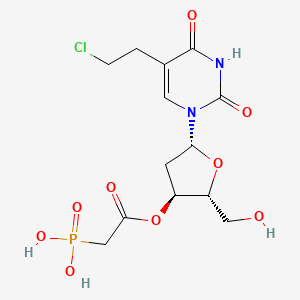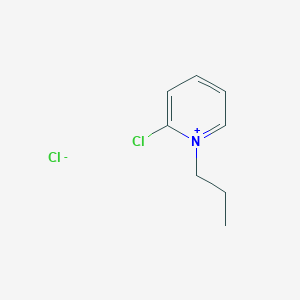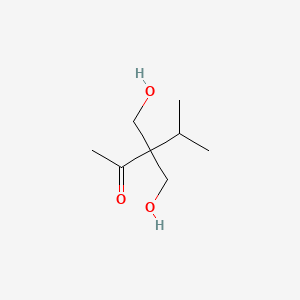
3,3-Bis(hydroxymethyl)-4-methylpentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(hydroxymethyl)-4-methylpentan-2-one is an organic compound with the molecular formula C8H16O3 It is a derivative of pentan-2-one, featuring two hydroxymethyl groups at the 3-position and a methyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(hydroxymethyl)-4-methylpentan-2-one can be achieved through several methods. One common approach involves the reaction of pentane-2,4-dione with formaldehyde. This reaction typically requires acidic or basic conditions to facilitate the formation of the hydroxymethyl groups . The reaction can be summarized as follows:
Pentane-2,4-dione+Formaldehyde→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups and the use of catalysts to enhance the reaction efficiency. The use of green solvents and mild conditions is also emphasized to ensure environmentally friendly processes .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(hydroxymethyl)-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl groups under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(hydroxymethyl)-4-methylpentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of hyperbranched polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3,3-Bis(hydroxymethyl)-4-methylpentan-2-one involves its ability to undergo various chemical transformations. The hydroxymethyl groups and the ketone group are key functional groups that participate in these reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Bis(hydroxymethyl)oxetane: Another compound with hydroxymethyl groups, but with an oxetane ring structure.
Pentane-2,4-dione: The parent compound without the hydroxymethyl groups.
Bis(hydroxymethyl)furans: Compounds with similar hydroxymethyl functionality but different ring structures.
Uniqueness
3,3-Bis(hydroxymethyl)-4-methylpentan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
113836-71-8 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
3,3-bis(hydroxymethyl)-4-methylpentan-2-one |
InChI |
InChI=1S/C8H16O3/c1-6(2)8(4-9,5-10)7(3)11/h6,9-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
BJEPLODEXUSLSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CO)(CO)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


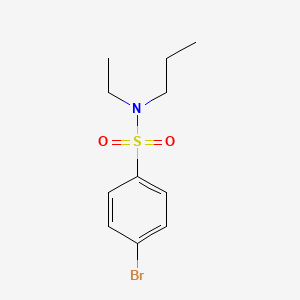
![1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14301477.png)

![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)

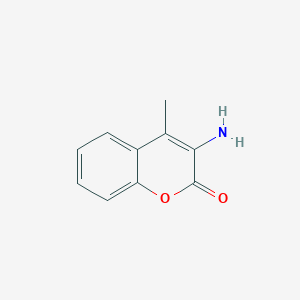
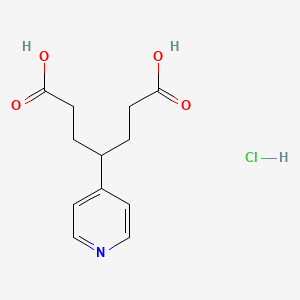
![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)
